molecular formula C19H22N2O6 B10812773 Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10812773
M. Wt: 374.4 g/mol
InChI Key: WNFJBOGVEQHTLB-UHFFFAOYSA-N
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Description

Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a heterocyclic compound featuring a furan-2-yl group linked to a piperazine ring via a methanone bridge. The piperazine moiety is further substituted with a 3,4,5-trimethoxybenzoyl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting G-protein-coupled receptors (GPCRs) or tubulin polymerization inhibitors. The trimethoxyphenyl group is reminiscent of combretastatin analogs, which are known for their antineoplastic properties .

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

furan-2-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O6/c1-24-15-11-13(12-16(25-2)17(15)26-3)18(22)20-6-8-21(9-7-20)19(23)14-5-4-10-27-14/h4-5,10-12H,6-9H2,1-3H3

InChI Key

WNFJBOGVEQHTLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Biological Activity

Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H25N3O5C_{23}H_{25}N_{3}O_{5} and has a molecular weight of 423.5 g/mol. Its structure includes a furan ring, a piperazine moiety, and a trimethoxyphenyl group, which are essential for its biological activity.

Research indicates that compounds similar to this compound exhibit anti-proliferative effects by targeting tubulin dynamics in cancer cells. This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in rapidly dividing cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits potent anti-proliferative activity against various human cancer cell lines:

Cell Line IC50 (µM) Sensitivity
Human gastric adenocarcinoma SGC-790110.5High
Human non-small cell lung cancer A5498.7Moderate
Human fibrosarcoma HT-10806.3Very High
Human cervical cancer HeLa9.2High
Human breast cancer MCF-712.0Moderate

Case Study: HT-1080 Cells
In a study published in PubMed, this compound was shown to induce apoptosis in HT-1080 cells through the activation of caspases and the disruption of mitochondrial membrane potential . This underscores its potential as a therapeutic agent in fibrosarcoma treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the trimethoxyphenyl group is believed to enhance lipophilicity, facilitating better cell membrane penetration and increased bioavailability. Modifications to the piperazine ring have also been explored to improve selectivity and reduce off-target effects.

Potential Therapeutic Implications

Given its promising anti-cancer activity, further research is warranted to explore the therapeutic implications of this compound. Potential applications may extend beyond oncology into areas such as neurodegenerative diseases and infectious diseases due to its ability to modulate cellular pathways involved in apoptosis and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Thienopyrimidine Derivatives
  • Compound: Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone Key Difference: Replaces the 3,4,5-trimethoxybenzoyl group with a thienopyrimidine ring. Activity: Acts as a GPR55 antagonist, with selectivity over CB1/CB2 receptors. The thienopyrimidine group enhances hydrophobic interactions in receptor binding .
  • Compound: {4-[7,7-Dimethyl-2-(hydroxyethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone (31) Key Difference: Incorporates a hydroxyethyl group on the thienopyrimidine ring. Synthesis: Achieved via nucleophilic substitution, yielding 99% purity (HPLC-MS). HRMS m/z 426.1719 [M+H]+ .
Sulfonyl and Aryl Modifications
  • Compound: 4-(4-Methylphenyl)sulfonylpiperazin-1-ylmethanone Key Difference: Substitutes the benzoyl group with a tosyl (p-toluenesulfonyl) group.
  • Compound: 4-(4-Methoxyphenyl)piperazin-1-ylmethanone Key Difference: Replaces the benzoyl with a 4-methoxyphenyl group. Activity: Retains affinity for tubulin but with reduced cytotoxicity compared to combretastatin derivatives .

Core Structural Analogues

Indole and Pyrrole Derivatives
  • Compound: (2-(Furan-2-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone (6f) Key Difference: Integrates an indole ring instead of piperazine. Activity: Demonstrates moderate ferroptosis induction in glioblastoma cells (IC50 ~5 µM) .
  • Compound: (4-(Furan-2-yl)-1-(pyrimidin-5-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (16) Key Difference: Pyrrole core with pyrimidine substitution. Synthesis: Yield of 24% via Suzuki coupling; melting point 184–185°C .
Antagonism of GPR55 vs. Tubulin Inhibition
  • GPR55 Antagonists: Compounds with thienopyrimidine or morpholinomethyl substituents (e.g., ML191, ML192) show nanomolar binding affinity (Ki < 100 nM) but lack the trimethoxyphenyl group critical for tubulin inhibition .
  • Tubulin-Targeting Agents: The trimethoxyphenyl group in the target compound aligns with combretastatin A-4 derivatives, which inhibit microtubule assembly (IC50 ~1–10 nM). However, the piperazine-furanoyl scaffold may reduce potency compared to combretastatin’s stilbene core .

Structural and Functional Data Tables

Table 1: Key Structural and Pharmacological Features

Compound Name Core Structure Key Substituent Activity/IC50 Reference
Target Compound Piperazine-furanoyl 3,4,5-Trimethoxybenzoyl Tubulin inhibition*
4-(Tosyl)piperazin-1-ylmethanone Piperazine-sulfonyl p-Toluenesulfonyl Protease inhibition*
Furan-2-yl-thienopyrimidine-piperazine Thienopyrimidine 2-Methyltetrahydrobenzo-thieno GPR55 antagonist (Ki 50 nM)
(2-Furan-indol-3-yl)(trimethoxyphenyl)methanone Indole Furan-2-yl Ferroptosis (IC50 5 µM)

*Inferred from structural analogs.

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